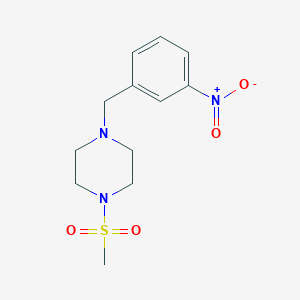
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that contains both a methylsulfonyl group and a nitrobenzyl group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in cells. For example, in cancer cells, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine have been extensively studied. In cancer research, the compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation research, the compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential applications in medicinal chemistry. The compound has shown promising results in various disease models and can be used as a lead compound for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic at high concentrations, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for research on 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine. One of the directions is to further investigate its mechanism of action and signaling pathways involved in its effects. Another direction is to study the compound's potential applications in other disease models, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to determine the safety profile of the compound and its potential side effects. Finally, the compound's potential as a lead compound for the development of new drugs should be further explored.
Méthodes De Synthèse
The synthesis of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been achieved using different methods. One of the commonly used methods involves the reaction of 1-methylpiperazine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride. The resulting product is then treated with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) to introduce the methylsulfonyl group.
Applications De Recherche Scientifique
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that the compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, the compound has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
Formule moléculaire |
C12H17N3O4S |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
1-methylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)14-7-5-13(6-8-14)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 |
Clé InChI |
IWEOQZSECUTOAL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)

![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-nitro-2-furamide](/img/structure/B246011.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246015.png)